![molecular formula C15H20N2O6 B2735755 (2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]pentanedioic Acid CAS No. 52634-64-7](/img/structure/B2735755.png)
(2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]pentanedioic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]pentanedioic Acid, also known as LY404187, is a compound that has been studied for its potential therapeutic applications in neurological disorders. It belongs to a class of compounds known as mGluR agonists, which act on the glutamate receptors in the brain to regulate neurotransmitter activity.
Mechanism Of Action
(2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]pentanedioic Acid acts as a selective agonist for the group II metabotropic glutamate receptors (mGluR2/3) in the brain. These receptors play a key role in regulating neurotransmitter activity and synaptic plasticity. By activating these receptors, (2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]pentanedioic Acid can modulate the release of glutamate and other neurotransmitters, leading to improved cognitive function and neuroprotection.
Biochemical and Physiological Effects:
Studies have shown that (2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]pentanedioic Acid can improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to have neuroprotective effects in models of traumatic brain injury and stroke. (2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]pentanedioic Acid has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Advantages And Limitations For Lab Experiments
One advantage of using (2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]pentanedioic Acid in lab experiments is its selectivity for the mGluR2/3 receptors, which allows for more precise modulation of neurotransmitter activity. However, one limitation is that the compound has a relatively short half-life in vivo, which can make dosing and administration more challenging.
Future Directions
Future research on (2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]pentanedioic Acid could focus on optimizing its pharmacokinetic properties to improve its efficacy and reduce dosing frequency. It could also be studied in combination with other compounds or therapies to enhance its therapeutic effects. Additionally, further research could explore the potential of (2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]pentanedioic Acid in other neurological disorders beyond Alzheimer's disease, schizophrenia, and depression.
Synthesis Methods
The synthesis of (2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]pentanedioic Acid involves a multi-step process that begins with the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(tert-butoxycarbonyl)-L-glutamic acid to form the protected amide intermediate. The final step involves deprotection of the amide using trifluoroacetic acid to yield (2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]pentanedioic Acid.
Scientific Research Applications
(2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]pentanedioic Acid has been studied extensively for its potential therapeutic applications in neurological disorders such as Alzheimer's disease, schizophrenia, and depression. It has been shown to have neuroprotective effects and to improve cognitive function in animal models of these disorders.
properties
IUPAC Name |
(2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]pentanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6/c1-23-11-4-2-10(3-5-11)8-9-16-15(22)17-12(14(20)21)6-7-13(18)19/h2-5,12H,6-9H2,1H3,(H,18,19)(H,20,21)(H2,16,17,22)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWGLUYBJLVDTL-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC(CCC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CCNC(=O)N[C@@H](CCC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]pentanedioic Acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.